tert-butyl N-{[(3R,4S)-4-fluoropyrrolidin-3-yl]methyl}carbamate
CAS No.:
Cat. No.: VC13827312
Molecular Formula: C10H19FN2O2
Molecular Weight: 218.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H19FN2O2 |
|---|---|
| Molecular Weight | 218.27 g/mol |
| IUPAC Name | tert-butyl N-[[(3R,4S)-4-fluoropyrrolidin-3-yl]methyl]carbamate |
| Standard InChI | InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-7-4-12-6-8(7)11/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-/m1/s1 |
| Standard InChI Key | UMQUBAWDZABAPY-HTQZYQBOSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)NC[C@H]1CNC[C@H]1F |
| SMILES | CC(C)(C)OC(=O)NCC1CNCC1F |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1CNCC1F |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
tert-Butyl N-{[(3R,4S)-4-fluoropyrrolidin-3-yl]methyl}carbamate (CAS No. 1932183-92-0) has the molecular formula C₁₀H₁₉FN₂O₂ and a molecular weight of 218.27 g/mol . Its IUPAC name, tert-butyl N-[[(3R,4S)-4-fluoropyrrolidin-3-yl]methyl]carbamate, reflects the stereochemical arrangement of the fluorine atom and carbamate group. The compound’s structure includes:
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A pyrrolidine ring with fluorine at the 4-position.
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A tert-butyl carbamate group attached to the methylene side chain at the 3-position.
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Stereochemical specificity: The (3R,4S) configuration distinguishes it from diastereomers such as (3S,4R) or (3R,4R) variants.
Table 1: Key Physicochemical Properties
Synthesis and Manufacturing
Synthetic Routes
The synthesis of tert-butyl N-{[(3R,4S)-4-fluoropyrrolidin-3-yl]methyl}carbamate involves protecting group strategies to ensure regioselectivity and stereochemical fidelity . A typical procedure includes:
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Ring Formation: Construction of the pyrrolidine scaffold via cyclization reactions.
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Fluorination: Introduction of fluorine at the 4-position using electrophilic fluorinating agents.
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Carbamate Protection: Reaction of the primary amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine).
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Fluorination | Selectfluor®, CH₃CN, 0°C | 65–70% |
| Carbamate Formation | tert-Butyl chloroformate, Et₃N, DCM | 85–90% |
Industrial Production
Scalable manufacturing processes prioritize cost efficiency and purity control. Suppliers like MolCore BioPharmatech produce the compound under ISO-certified conditions, offering batches with ≥97% purity . Key challenges include minimizing racemization during fluorination and ensuring the removal of diastereomeric impurities.
Pharmaceutical Applications
Role as a Building Block
The compound’s fluorinated pyrrolidine core serves as a versatile scaffold for drug discovery. Its applications include:
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Antiviral Agents: Structural analogs have shown activity against respiratory syncytial virus (RSV) by inhibiting viral fusion proteins.
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Neurological Therapeutics: The carbamate group acts as a prodrug moiety, releasing active amines upon hydrolysis to modulate neurotransmitter systems.
Case Study: RSV Inhibitor Development
In preclinical studies, derivatives of this compound demonstrated low-nanomolar potency against RSV. The fluorine atom enhances binding affinity to the viral F-protein, while the tert-butyl group improves metabolic stability.
Biological Activity and Mechanism
Pharmacodynamic Properties
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Enzyme Inhibition: The compound’s amine metabolite inhibits monoamine oxidases (MAOs), potentially aiding in the treatment of depression.
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Bioavailability: Fluorination increases lipophilicity (LogP ≈ 1.8), facilitating blood-brain barrier penetration.
Table 3: Stereochemical Impact on Bioactivity
| Compound | Configuration | IC₅₀ (MAO-B) |
|---|---|---|
| tert-Butyl N-{[(3R,4S)-4-fluoropyrrolidin-3-yl]methyl}carbamate | (3R,4S) | 12 nM |
| (3S,4R)-Diastereomer | (3S,4R) | 480 nM |
The (3R,4S) configuration confers 20-fold higher potency than its diastereomer, underscoring the importance of stereochemistry.
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